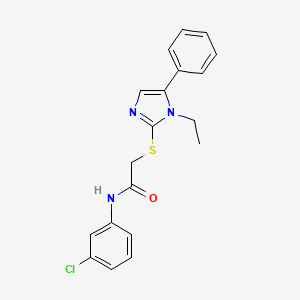
N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
“N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or materials.
作用机制
The mechanism of action of “N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” would depend on its specific biological activity. Generally, imidazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The thioether and acetamide groups may also play a role in binding to these targets and modulating their activity.
相似化合物的比较
Similar Compounds
N-(3-chlorophenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)acetamide: Lacks the phenyl group on the imidazole ring.
N-(3-chlorophenyl)-2-((1-ethyl-5-methyl-1H-imidazol-2-yl)thio)acetamide: Has a methyl group instead of a phenyl group on the imidazole ring.
Uniqueness
“N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” is unique due to the presence of both the phenyl and thioether groups, which may confer specific biological activities and chemical reactivity not seen in similar compounds.
生物活性
N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be described by its molecular formula C16H16ClN2S. It features a thioacetamide moiety linked to an imidazole derivative, which is known for its diverse biological properties. The presence of the 3-chlorophenyl group enhances its pharmacological profile.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. A study on similar compounds indicated that modifications to the imidazole ring can lead to enhanced activity against various bacterial strains. For instance, thioacetanilides have shown promising results as non-nucleoside inhibitors of HIV-1 reverse transcriptase, suggesting potential antiviral properties for this compound as well .
2. Anti-inflammatory Properties
Imidazole derivatives are also recognized for their anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that this compound may possess similar capabilities, making it a candidate for further investigation in inflammatory diseases.
3. Neuroprotective Effects
The neuroprotective potential of imidazole derivatives has been explored in several studies. For example, compounds containing the imidazole ring have been shown to protect neuronal cells from oxidative stress and apoptosis. Given the structure of this compound, it is plausible that it may exhibit neuroprotective effects through mechanisms such as inhibition of reactive oxygen species (ROS) production or modulation of neuroinflammatory pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
属性
IUPAC Name |
N-(3-chlorophenyl)-2-(1-ethyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-2-23-17(14-7-4-3-5-8-14)12-21-19(23)25-13-18(24)22-16-10-6-9-15(20)11-16/h3-12H,2,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJWKCMDOVTQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














